molecular formula C13H15NO4 B8802121 1-(2-Hydroxy-3-phenoxypropyl)pyrrolidine-2,5-dione CAS No. 83195-24-8

1-(2-Hydroxy-3-phenoxypropyl)pyrrolidine-2,5-dione

Cat. No. B8802121
CAS RN: 83195-24-8
M. Wt: 249.26 g/mol
InChI Key: RQRSZRNJLQQNGJ-UHFFFAOYSA-N
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Patent
US09115082B2

Procedure details

A solution of 1-(2-hydroxy-3-phenoxypropyl)pyrrolidine-2,5-dione (3.5 g, 13.1 mmol) (as shown at 3 above) in HCl (12N, 20 mL) and ethanol (20 mL) was heated to reflux for 6 hours. After thin layer chromatography (TLC) showed the reaction was complete, the mixture was concentrated in vacuum to give a white residue, which was taken up in water (20 mL) and washed with ether (3*50 mL). The aqueous phase was concentrated to give crude product, which was crystallized from methanol to give 2.9 g of 1-amino-3-phenoxypropan-2-ol hydrochloride (as shown at 4).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH2:11][O:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:3][N:4]1C(=O)CCC1=O.[ClH:19]>C(O)C.O>[ClH:19].[NH2:4][CH2:3][CH:2]([OH:1])[CH2:11][O:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:4.5|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
OC(CN1C(CCC1=O)=O)COC1=CC=CC=C1
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
to give a white residue, which
WASH
Type
WASH
Details
washed with ether (3*50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous phase was concentrated
CUSTOM
Type
CUSTOM
Details
to give crude product, which
CUSTOM
Type
CUSTOM
Details
was crystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
Cl.NCC(COC1=CC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.